molecular formula C7H11N3 B039020 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine CAS No. 118430-74-3

3-cyclopropyl-1-methyl-1H-pyrazol-5-amine

Cat. No.: B039020
CAS No.: 118430-74-3
M. Wt: 137.18 g/mol
InChI Key: YWHWPIRLFHZSFS-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound with the molecular formula C7H11N3 and a molecular weight of 137.18 g/mol . This compound is characterized by a pyrazole ring substituted with a cyclopropyl group at the 3-position and a methyl group at the 1-position, along with an amine group at the 5-position. It is a solid at ambient temperature and has a boiling point of 120-123°C .

Safety and Hazards

3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, and wearing protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Target of Action

It is mentioned as a specialty product for proteomics research , indicating that it may interact with proteins or enzymes in the body.

Mode of Action

The compound contains an amino group, which is a common reactive center and can react with acids or acyl groups to form corresponding salts or amides . This suggests that it may interact with its targets through a variety of mechanisms, potentially including covalent bonding or ionic interactions.

Biochemical Pathways

Given its potential use in proteomics research , it may be involved in protein-related pathways.

Pharmacokinetics

Its solubility in different solvents suggests that it may have good bioavailability.

Result of Action

It has been used in proteomics research , suggesting that it may have effects at the protein level.

Action Environment

It is known that the compound is stable at ambient temperature , suggesting that it may be relatively stable under a variety of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopropyl hydrazine with methyl acetoacetate under acidic conditions to form the pyrazole ring . The reaction is usually carried out in ethanol at a temperature of around 45°C, followed by the addition of sodium ethoxide to facilitate cyclization .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but optimized for large-scale production, including precise control of temperature, pressure, and reactant concentrations .

Comparison with Similar Compounds

Uniqueness: 3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity compared to other pyrazole derivatives .

Properties

IUPAC Name

5-cyclopropyl-2-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-10-7(8)4-6(9-10)5-2-3-5/h4-5H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHWPIRLFHZSFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370673
Record name 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118430-74-3
Record name 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3-cyclopropyl-3-oxo-propanenitrile (2.22 g, 20.3 mmol) in HOAc (40 mL) was added methylhydrazine (40% [w/w] in water, 2.81 g, 24.4 mmol). The reaction mixture was stirred at 100° C. overnight and then concentrated in vacuo. The residue was purified by silica gel column chromatography (DCM) to give the title compound as yellow oil (2.80 g, 100%).
Quantity
2.22 g
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
2.81 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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